ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE
Brand Name: Vulcanchem
CAS No.: 1001353-86-1
VCID: VC2933912
InChI: InChI=1S/C14H25NO4/c1-7-18-11(16)10-8-14(5,6)9-15(10)12(17)19-13(2,3)4/h10H,7-9H2,1-6H3/t10-/m0/s1
SMILES: CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(C)C
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol

ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE

CAS No.: 1001353-86-1

Cat. No.: VC2933912

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE - 1001353-86-1

Specification

CAS No. 1001353-86-1
Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
IUPAC Name 1-O-tert-butyl 2-O-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C14H25NO4/c1-7-18-11(16)10-8-14(5,6)9-15(10)12(17)19-13(2,3)4/h10H,7-9H2,1-6H3/t10-/m0/s1
Standard InChI Key ZWNSAGPRRVZFDV-JTQLQIEISA-N
Isomeric SMILES CCOC(=O)[C@@H]1CC(CN1C(=O)OC(C)(C)C)(C)C
SMILES CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(C)C
Canonical SMILES CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(C)C

Introduction

CHEMICAL STRUCTURE AND PROPERTIES

Molecular Architecture

The structure consists of a pyrrolidine backbone substituted with two methyl groups at the 4-position, an N-Boc group, and an ethyl ester at the 1- and 2-positions, respectively. The dual methyl substitution introduces significant steric bulk, while the Boc group and ethyl ester enhance solubility and stability under acidic conditions.

PropertyValue/Description
Molecular FormulaC14H25NO4\text{C}_{14}\text{H}_{25}\text{NO}_4
Molecular Weight271.35 g/mol
CAS Number1001353-86-1
Key Functional GroupsBoc, ethyl ester, dimethyl substitution
ChiralityL-proline backbone configuration

The dimethyl substitution at the 4-position creates a rigid, non-planar structure that may restrict conformational flexibility, potentially modulating interactions in biological systems.

SYNTHESIS AND PREPARATION

Esterification of 1-Boc-4,4-Dimethyl-L-Proline

The primary synthesis route involves esterifying 1-Boc-4,4-dimethyl-L-proline with ethanol under acidic catalysis. Sulfuric acid or hydrochloric acid is typically employed to drive the reaction to completion, with refluxing conditions (e.g., ethanol/water mixtures) ensuring high yields.

StepConditions
Substrate1-Boc-4,4-dimethyl-L-proline
ReagentEthanol, H₂SO₄/HCl
TemperatureReflux
Reaction Time4–6 hours
Yield~70–85% (estimated)

The ethyl ester moiety is introduced via nucleophilic acyl substitution, where ethanol displaces the hydroxyl group of the proline carboxylic acid. The Boc group remains intact under these conditions due to its stability toward mild acids.

CHEMICAL REACTIONS AND TRANSFORMATIONS

Oxidation Reactions

The ethyl ester and Boc groups are susceptible to oxidation. For example, strong oxidizing agents (e.g., KMnO₄, CrO₃) may convert the ester to a carboxylic acid or cleave the Boc group, though such reactions are less common due to the compound’s steric hindrance.

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) could reduce the ester to a primary alcohol, though the dimethyl substitution may slow reaction kinetics. The Boc group typically remains unaffected under these conditions.

Substitution Reactions

The Boc group can be displaced by nucleophiles (e.g., amines, thiols) in acidic media (e.g., TFA/DCM), yielding free 4,4-dimethyl-L-proline derivatives. The ethyl ester may undergo transesterification with other alcohols under basic conditions.

APPLICATIONS IN SCIENTIFIC RESEARCH

Peptide Synthesis

The Boc group is a standard protecting group in solid-phase peptide synthesis (SPPS). Ethyl 1-Boc-4,4-dimethyl-L-prolinate serves as a building block for incorporating sterically hindered proline analogs into peptides, which can induce β-turn structures or enhance metabolic stability.

Drug Development

The dimethyl substitution and Boc group may modulate target binding in enzyme inhibitors or receptor antagonists. For example, the steric bulk could mimic natural ligands or block non-productive binding modes.

COMPARISON WITH RELATED COMPOUNDS

CompoundStructureKey Differences
Ethyl 1-Boc-L-prolinateNo dimethyl substitutionReduced steric hindrance
N-Boc-4,4-difluoro-L-prolineFluorine at 4-positionEnhanced metabolic stability
cis-N-Boc-4-hydroxy-L-prolineHydroxyl at 4-positionIncreased hydrogen-bonding capacity

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